Dithianon

Description

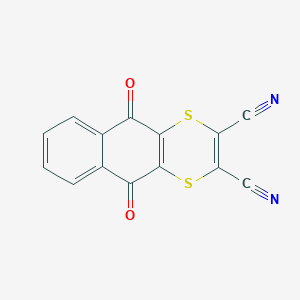

structure

Structure

3D Structure

Propriétés

IUPAC Name |

5,10-dioxobenzo[g][1,4]benzodithiine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4N2O2S2/c15-5-9-10(6-16)20-14-12(18)8-4-2-1-3-7(8)11(17)13(14)19-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZSVQVRHDXQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=C(S3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040270 | |

| Record name | Dithianon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown odorless solid; [Merck Index], Solid | |

| Record name | Dithianon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dithianon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

Ignition temperature >300 °C | |

| Record name | DITHIANON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in dioxane, chlorobenzene, Soluble in acetone, Solubility = 12 g/L in chloroform, 10 g/L in acetone, and 8 g/L in benzene at 20 °C; Sparingly soluble in methanol and dichloromethane, In water, 0.14 mg/L at 20 °C, 0.14 mg/L @ 20 °C (exp) | |

| Record name | DITHIANON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dithianon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.58 g/cu cm at 20 °C | |

| Record name | DITHIANON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.03X10-11 mm Hg at 25 °C | |

| Record name | DITHIANON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark brown crystals, with a coppery luster, BROWN CRYSTALS | |

CAS No. |

3347-22-6 | |

| Record name | Dithianon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3347-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithianon [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003347226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DITHIANON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dithianon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dithianon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITHIANON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ESS44NI1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DITHIANON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dithianon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 °C, 225 °C | |

| Record name | DITHIANON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dithianon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dithianon: A Technical Guide to its Fungicidal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithianon is a broad-spectrum, protective fungicide belonging to the quinone group. First introduced in the 1960s, it has remained a significant tool in agriculture for managing a wide array of fungal diseases on various crops. Its multi-site mode of action makes it a low-risk candidate for the development of resistance, a critical attribute in modern crop protection strategies. This technical guide provides an in-depth overview of this compound's fungicidal spectrum, efficacy, and underlying mechanisms of action, with a focus on quantitative data and experimental methodologies.

Fungicidal Spectrum and Efficacy

This compound exhibits efficacy against a broad range of phytopathogenic fungi. Its primary application is as a protectant fungicide, where it is applied to the plant surface prior to fungal infection to prevent spore germination and mycelial growth.

Quantitative Efficacy Data

The following tables summarize the efficacy of this compound against various fungal pathogens, with a focus on the half-maximal effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit 50% of the fungal growth or germination.

| Fungal Species | Disease | Crop | EC50 (mg/L) | Reference |

| Venturia inaequalis | Apple Scab | Apple | 0.1 - 1.0+ | [1][2] |

| Didymella applanata | Spur Blight | Raspberry | 12.12 - 18.73 | |

| Plasmopara viticola | Downy Mildew | Grape | Not specified | [3] |

| Colletotrichum spp. | Anthracnose | Various | Not specified | [3] |

| Elsinoë ampelina | Anthracnose | Grape | Not specified | [3] |

| Phomopsis viticola | Phomopsis Cane and Leaf Spot | Grape | Not specified | [3] |

Note: EC50 values can vary depending on the specific isolate, experimental conditions, and methodology used. The values for Venturia inaequalis show a range, which may indicate varying sensitivity among different populations.

Mode of Action

This compound's fungicidal activity stems from its multi-site inhibitory action. It is a non-systemic, contact fungicide that adheres to the plant surface. The active ingredient reacts with thiol (-SH) groups present in various enzymes and proteins within the fungal cell. This non-specific binding disrupts the function of numerous metabolic pathways essential for fungal survival.

Signaling Pathways and Metabolic Interference

The primary mode of action involves the disruption of critical cellular processes through the inactivation of thiol-containing enzymes. This interference affects several key metabolic pathways:

-

Glycolysis: this compound can inhibit enzymes in the glycolytic pathway, such as glyceraldehyde-3-phosphate dehydrogenase, which contains a critical cysteine residue in its active site. This disrupts the production of ATP, the primary energy currency of the cell.

-

Krebs Cycle (Citric Acid Cycle): Key enzymes in the Krebs cycle also possess thiol groups and are susceptible to inhibition by this compound. This further cripples the cell's energy production machinery.

-

Cellular Respiration: By interfering with enzymes in both glycolysis and the Krebs cycle, this compound effectively disrupts cellular respiration, leading to a depletion of ATP and ultimately, cell death.

The multi-site nature of this inhibition means that the fungus would need to undergo multiple mutations simultaneously to develop resistance, making the likelihood of resistance development very low.

References

The Fungicidal Action of Dithianon: A Multi-Site Thiol-Reactive Mechanism

An In-depth Technical Guide on the Biochemical Pathways Affected by Dithianon in Fungi

For Researchers, Scientists, and Drug Development Professionals

This compound is a broad-spectrum quinone fungicide widely used to control a variety of fungal diseases in agricultural applications. Its efficacy stems from its multi-site inhibitory action, primarily targeting sulfhydryl (thiol) groups within fungal proteins. This indiscriminate reactivity with essential biomolecules disrupts numerous critical biochemical pathways, leading to a cascade of cellular dysfunction and ultimately, fungal cell death. This technical guide provides a comprehensive overview of the biochemical pathways affected by this compound, supported by available data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Thiol Reactivity

The primary mode of action of this compound is its ability to react with the sulfhydryl groups (-SH) of cysteine residues in proteins. This non-specific interaction leads to the formation of covalent bonds, altering protein structure and inactivating their function. This multi-site inhibition is a key factor in the low risk of resistance development to this compound.[1] The consequences of this widespread protein inactivation are manifold, affecting cellular respiration, energy production, and antioxidant defenses.

Impact on Fungal Biochemical Pathways

This compound's thiol-reactivity leads to the disruption of several interconnected biochemical pathways crucial for fungal survival and proliferation. The primary affected pathways include glycolysis, the pentose phosphate pathway, and glutathione metabolism, which in turn leads to mitochondrial dysfunction and oxidative stress.

Inhibition of Glycolysis and Fermentation

Glycolysis is a fundamental metabolic pathway for energy production in fungi. Several key enzymes in this pathway are rich in cysteine residues, making them susceptible to inhibition by this compound.

Affected Enzymes:

-

Hexokinase: Catalyzes the first step of glycolysis, the phosphorylation of glucose.

-

Phosphofructokinase: A key regulatory enzyme that catalyzes the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate.

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Contains a critical cysteine residue in its active site and is a known target of thiol-reactive compounds.[1]

Inhibition of these enzymes blocks the glycolytic flux, leading to a severe depletion of ATP and metabolic intermediates necessary for other cellular processes. Studies in yeast have shown that this compound inhibits both respiration and fermentation, consistent with the disruption of glycolysis.[1]

Disruption of Glutathione Metabolism and Oxidative Stress

Glutathione (GSH) is a critical tripeptide thiol that serves as a major antioxidant in fungal cells, protecting them from damage by reactive oxygen species (ROS). This compound's reactivity with thiols directly impacts the glutathione system in two major ways:

-

Direct Depletion of Glutathione: this compound can directly react with and deplete the pool of reduced glutathione (GSH).[2]

The depletion of GSH and the inhibition of its regeneration severely compromise the fungus's ability to counteract oxidative stress. This leads to an accumulation of ROS, which are byproducts of normal metabolic processes, particularly mitochondrial respiration.

Mitochondrial Dysfunction and Induction of Necrotic Cell Death

The disruption of glycolysis and the induction of oxidative stress have profound effects on mitochondrial function.

-

Increased ROS Production: The compromised antioxidant defense system leads to an accumulation of ROS.[2] This can damage mitochondrial components, including lipids, proteins, and mitochondrial DNA.

-

Alteration of Mitochondrial Membrane Potential (ΔΨm): Studies in Saccharomyces cerevisiae have shown that this compound treatment leads to modifications in the mitochondrial membrane potential.[2] A loss of ΔΨm is a key indicator of mitochondrial dysfunction and a commitment point for cell death.

The culmination of these effects – energy depletion, oxidative damage, and mitochondrial collapse – leads to a loss of cell wall and membrane integrity, ultimately resulting in necrotic cell death.[2]

Quantitative Data Summary

While the multi-site nature of this compound makes it challenging to pinpoint a single IC50 value, the following table summarizes the observed effects of this compound on fungal cells, primarily based on studies with Saccharomyces cerevisiae.

| Parameter | Organism | This compound Concentration | Observed Effect | Reference |

| Cell Viability | Saccharomyces cerevisiae | 10 µM | Significant decrease in viability after 6 hours of treatment. | Scariot et al., 2018 |

| Protein Thiols | Saccharomyces cerevisiae | 10 µM | Significant depletion of protein thiol groups. | Scariot et al., 2018 |

| Non-Protein Thiols (Glutathione) | Saccharomyces cerevisiae | 10 µM | Significant depletion of non-protein thiol groups. | Scariot et al., 2018 |

| Reactive Oxygen Species (ROS) | Saccharomyces cerevisiae | 10 µM | Significant increase in intracellular ROS levels. | Scariot et al., 2018 |

| Mitochondrial Membrane Potential | Saccharomyces cerevisiae | 10 µM | Alteration (depolarization) of mitochondrial membrane potential. | Scariot et al., 2018 |

| Cell Membrane Integrity | Saccharomyces cerevisiae | 10 µM | Increased propidium iodide uptake, indicating loss of membrane integrity. | Scariot et al., 2018 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biochemical effects of this compound on fungi, based on established protocols.

Protocol 1: Determination of Fungal Cell Viability

Objective: To quantify the cytotoxic effect of this compound on fungal cells.

Materials:

-

Fungal culture (e.g., Saccharomyces cerevisiae)

-

Appropriate liquid growth medium (e.g., YPD broth)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Sterile microplates (96-well)

-

Spectrophotometer (plate reader)

-

Sterile phosphate-buffered saline (PBS)

-

Plating medium (e.g., YPD agar)

-

Incubator

Procedure:

-

Culture Preparation: Inoculate the fungal strain into liquid medium and grow to the mid-exponential phase.

-

Cell Density Adjustment: Harvest the cells by centrifugation, wash with sterile PBS, and resuspend in fresh medium to a standardized cell density (e.g., 1 x 10^6 cells/mL).

-

Treatment: Dispense the cell suspension into the wells of a 96-well microplate. Add this compound from the stock solution to achieve a range of final concentrations. Include a solvent control (DMSO) and a no-treatment control.

-

Incubation: Incubate the microplate at the optimal growth temperature for the fungus for a defined period (e.g., 6, 12, 24 hours).

-

Viability Assessment (Spot Assay): a. After incubation, perform a 10-fold serial dilution of the cell suspensions from each well in sterile PBS. b. Spot 5 µL of each dilution onto agar plates. c. Incubate the plates until colonies are visible in the control spots. d. Document the growth by imaging the plates. Viability is assessed by the ability of cells to form colonies.

Protocol 2: Quantification of Intracellular Protein and Non-Protein Thiols

Objective: To measure the depletion of thiol groups in fungal cells upon this compound treatment.

Materials:

-

Treated and control fungal cells (from Protocol 1)

-

Lysis buffer (e.g., Y-PER Yeast Protein Extraction Reagent)

-

Bradford reagent for protein quantification

-

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Cell Lysis: Harvest the treated and control cells by centrifugation. Resuspend the cell pellet in lysis buffer and follow the manufacturer's instructions to obtain the crude protein extract.

-

Protein Quantification: Determine the protein concentration of the extracts using the Bradford assay.

-

Total Thiol Measurement: a. To a microplate well, add the protein extract, phosphate buffer, and DTNB solution. b. Incubate at room temperature for 15 minutes. c. Measure the absorbance at 412 nm. d. Calculate the total thiol concentration using a standard curve prepared with cysteine or GSH.

-

Non-Protein Thiol (GSH) Measurement: a. To a separate aliquot of the protein extract, add an equal volume of TCA to precipitate the proteins. b. Centrifuge to pellet the precipitated proteins. c. The supernatant contains the non-protein thiols. d. Perform the DTNB assay on the supernatant as described in step 3.

-

Protein Thiol Calculation: Subtract the non-protein thiol concentration from the total thiol concentration to determine the concentration of protein thiols.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To detect and quantify the generation of ROS in fungal cells exposed to this compound.

Materials:

-

Treated and control fungal cells

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Preparation: Harvest and wash the treated and control cells with PBS.

-

Probe Loading: Resuspend the cells in PBS containing H2DCFDA (e.g., 10 µM) and incubate in the dark at room temperature for 30-60 minutes.

-

Washing: Centrifuge the cells and wash with PBS to remove the excess probe.

-

Measurement: a. For fluorometric analysis, resuspend the cells in PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) in a microplate reader. b. For fluorescence microscopy, mount the cells on a slide and observe under a fluorescence microscope using a FITC filter set.

-

Data Analysis: Normalize the fluorescence intensity to the number of cells or protein concentration.

Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To evaluate the effect of this compound on the integrity of the fungal mitochondrial membrane potential.

Materials:

-

Treated and control fungal cells

-

Rhodamine 123 or JC-1 staining solution

-

PBS or appropriate buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash the treated and control cells with PBS.

-

Staining: Resuspend the cells in a buffer containing Rhodamine 123 (e.g., 5 µg/mL) or JC-1 (e.g., 2 µM).

-

Incubation: Incubate the cells in the dark at the appropriate growth temperature for 15-30 minutes.

-

Washing: Centrifuge the cells and wash with buffer to remove the excess dye.

-

Analysis: a. Fluorescence Microscopy: Observe the cells under a fluorescence microscope. With Rhodamine 123, energized mitochondria will show bright fluorescence. With JC-1, healthy mitochondria will exhibit red fluorescence (J-aggregates), while depolarized mitochondria will show green fluorescence (JC-1 monomers). b. Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the fluorescence intensity per cell.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key biochemical pathways affected by this compound and the experimental workflows.

Caption: this compound's multi-site inhibition of key fungal metabolic pathways.

Caption: Experimental workflow for assessing the biochemical effects of this compound.

Conclusion

This compound's efficacy as a fungicide lies in its ability to act as a multi-site inhibitor, primarily through its reactivity with thiol groups in a wide array of fungal proteins. This leads to the simultaneous disruption of critical biochemical pathways, including glycolysis, the pentose phosphate pathway, and glutathione metabolism. The resulting energy depletion, coupled with increased oxidative stress and mitochondrial dysfunction, culminates in necrotic cell death. The multi-targeted nature of this compound's action makes it a durable and effective tool in the management of fungal diseases, with a low propensity for the development of resistance. Further research focusing on obtaining specific kinetic data for the inhibition of key fungal enzymes would provide an even more detailed understanding of its potent fungicidal activity.

References

Dithianon's Disruption of Fungal Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithianon, a broad-spectrum quinone fungicide, exerts its potent antifungal activity through a multi-site inhibitory mechanism. This technical guide delves into the core of this compound's interaction with fungal cellular respiration. While not a direct inhibitor of the electron transport chain in the classical sense, this compound's profound impact on cellular thiol status creates a cascade of events that ultimately cripples the fungus's energy-generating capacity. This document consolidates current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to provide a comprehensive resource for researchers in mycology and fungicide development.

Core Mechanism of Action: Thiol Reactivity

This compound's primary mode of action is its high reactivity with sulfhydryl (-SH) groups present in the cysteine residues of a wide range of proteins.[1][2][3][4][5] This non-specific interaction leads to the formation of covalent bonds, altering protein structure and inactivating their function. This multi-site inhibition is a key reason for the low risk of resistance development to this compound.[1]

The consequences of this thiol reactivity are far-reaching within the fungal cell, but a critical aspect is the disruption of enzymes essential for cellular metabolism, including those involved in glycolysis and the tricarboxylic acid (TCA) cycle, which are upstream of mitochondrial respiration.

Impact on Glycolysis and Upstream Metabolic Pathways

This compound has been shown to inhibit several key thiol-containing enzymes in the glycolytic pathway.[1][5] This initial disruption of glucose metabolism reduces the availability of substrates, such as pyruvate and NADH, which are crucial for the subsequent stages of cellular respiration in the mitochondria.

Table 1: this compound's Inhibition of Thiol-Dependent Enzymes

| Enzyme | Metabolic Pathway | Consequence of Inhibition |

| Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis | Reduction in pyruvate and NADH production. |

| Hexokinase | Glycolysis | Impaired glucose phosphorylation. |

| Phosphofructokinase | Glycolysis | Disruption of a key regulatory step in glycolysis. |

| Malate dehydrogenase | TCA Cycle / Malate Shuttle | Reduced regeneration of oxaloacetate and impaired transfer of reducing equivalents into the mitochondria. |

| Glutathione reductase | Oxidative Stress Response | Compromised ability to regenerate reduced glutathione, leading to increased oxidative stress. |

Indirect Effects on Mitochondrial Respiration

While direct inhibition of the mitochondrial electron transport chain (ETC) complexes by this compound has not been conclusively demonstrated, substantial evidence points to significant indirect effects that impair mitochondrial function and, consequently, cellular respiration.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Production

A primary consequence of this compound's interaction with fungal cells is the induction of severe oxidative stress.[2][4] Studies in Saccharomyces cerevisiae have shown a significant increase in cellular reactive oxygen species (ROS) upon treatment with this compound.[2][4] This is likely due to two main factors:

-

Inhibition of Antioxidant Enzymes: As noted in Table 1, this compound inhibits glutathione reductase, a critical enzyme for regenerating the antioxidant glutathione. This weakens the cell's ability to detoxify ROS.

-

Mitochondrial Dysfunction: The disruption of upstream metabolic pathways and the overall cellular thiol balance likely leads to inefficiencies in the electron transport chain, causing electron leakage and the subsequent formation of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). One study reported a 9- to 18-fold increase in H₂O₂ production in the presence of this compound.

Alterations in Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a critical component of oxidative phosphorylation, driving ATP synthesis. Research has demonstrated that this compound treatment leads to modifications in the mitochondrial membrane potential in S. cerevisiae.[2][4] This disruption can be a consequence of the increased ROS levels and damage to mitochondrial membrane proteins and lipids, further impairing the function of the electron transport chain and ATP synthase.

The following diagram illustrates the proposed cascade of events leading to the disruption of fungal cellular respiration by this compound.

References

The History and Development of Dithianon: A Technical Guide for Researchers

Topic: History and development of dithianon as a protective fungicide Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a broad-spectrum, protective fungicide belonging to the quinone group, first developed in the 1960s. It is a multi-site inhibitor, primarily targeting thiol-containing enzymes in fungi, thereby disrupting cellular respiration and other vital metabolic processes. Its mode of action confers a low risk of resistance development, making it a valuable tool in integrated pest management programs. This technical guide provides a comprehensive overview of the history, chemical properties, synthesis, mechanism of action, toxicology, and efficacy of this compound. Detailed experimental protocols for residue analysis and efficacy testing are also presented, along with visualizations of its biochemical pathway and analytical workflows.

Introduction and Historical Development

This compound, chemically known as 5,10-dihydro-5,10-dioxonaphtho[2,3-b]-1,4-dithiine-2,3-dicarbonitrile, was developed by Merck in the 1960s. It emerged during a period of rapid expansion in the fungicide market, which saw the introduction of many key protectant fungicides. As a member of the dithiin quinone chemical class, this compound provided a new tool for the control of a wide range of fungal diseases on various crops. It is a non-systemic, foliar-applied fungicide with protective and, to some extent, curative action. Its primary use is in the control of diseases such as scab on apples and pears (Venturia inaequalis), downy mildew on grapes (Plasmopara viticola), and various leaf spot diseases on other fruits and vegetables.

Physicochemical Properties

This compound is a dark brown crystalline solid with low water solubility and volatility. It is stable under acidic conditions but hydrolyzes rapidly in neutral or alkaline environments. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₄N₂O₂S₂ | |

| Molecular Weight | 296.3 g/mol | |

| Melting Point | 225 °C | |

| Water Solubility | 0.14 mg/L at 20 °C | |

| LogP (o/w) | 2.84 | |

| Vapor Pressure | 5 x 10⁻⁸ hPa at 25 °C | |

| Hydrolysis DT₅₀ | 12.2 hours (pH 7, 25 °C) |

Synthesis of this compound

The commercial synthesis of this compound typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with an alkali metal salt of 1,2-dicyano-1,2-dimercaptoethene. The reaction can be carried out in the presence of a buffer solution at a pH of 6-9 to improve yield and purity.

A general laboratory-scale synthesis procedure can be outlined as follows:

-

Preparation of the dithiolate salt: Sodium cyanide is reacted with carbon disulfide to form the sodium salt of 1,2-dicyano-1,2-dimercaptoethene.

-

Reaction with dichloronaphthoquinone: The resulting dithiolate salt is then reacted with 2,3-dichloro-1,4-naphthoquinone in a suitable solvent.

-

Purification: The crude this compound is then purified by recrystallization from a solvent such as acetone.

Mechanism of Action

This compound is a multi-site contact fungicide that inhibits spore germination. Its primary mode of action is the non-specific inhibition of various fungal enzymes by reacting with their thiol (sulfhydryl) groups. This reaction disrupts cellular respiration and interferes with the glycolytic pathway, ultimately leading to fungal cell death. Key enzymes in the glycolytic pathway, such as hexokinase, phosphofructokinase, and glyceraldehyde-3-phosphate dehydrogenase, have been shown to be affected. This multi-site activity makes the development of resistance in fungal populations a low-risk event.

Toxicology Profile

This compound exhibits moderate acute oral toxicity in mammals. The kidney is the primary target organ in short-term oral toxicity studies. A summary of key toxicological data is presented in Table 2.

| Parameter | Species | Value | Reference |

| Acute Oral LD₅₀ | Rat | ~300 mg/kg bw | |

| Acute Dermal LD₅₀ | Rat | >2000 mg/kg bw | |

| Acute Inhalation LC₅₀ | Rat | 0.31 - 2.1 mg/L | |

| Chronic Toxicity NOAEL (2-year) | Rat | 1 mg/kg bw/day | |

| Carcinogenicity | Mouse | Not carcinogenic at 500 ppm | |

| Carcinogenicity | Rat | Renal tubule adenomas and carcinomas in females at 600 ppm | |

| Skin Sensitization | Guinea Pig | Sensitizer | |

| Eye Irritation | Rabbit | Severe irritant |

Efficacy Data

This compound is effective against a broad range of fungal pathogens. Its efficacy against apple scab (Venturia inaequalis) has been well-documented. Table 3 summarizes efficacy data from a study on apple seedlings.

| Treatment | Application Timing | Application Rate | Efficacy (%) | Reference |

| This compound | Preventive | Field Dose | >90 | |

| This compound | Curative | Field Dose | Variable, generally lower than preventive |

Experimental Protocols

Residue Analysis in Fruit using LC-MS/MS (QuEChERS Method)

This protocol is based on the acidified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

1. Sample Preparation:

- Homogenize 15 g of the fruit sample.

- For recovery experiments, spike the blank sample with a known concentration of this compound standard before extraction.

2. Extraction:

- Place the 15 g homogenized sample into a 50 mL centrifuge tube.

- Add 15 mL of acetonitrile containing 1% acetic acid.

- Vortex for 1 minute.

- Add 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate.

- Vortex for another minute.

- Centrifuge at 4000 rpm for 5 minutes.

3. Sample Analysis:

- Take an aliquot of the supernatant (acetonitrile extract).

- Filter the extract through a 0.22 µm PTFE filter into an LC vial.

- Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

Column: A suitable reversed-phase column (e.g., C18).

Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of a modifier like acetic acid to improve peak shape and ionization.

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

Transitions: Monitor for the specific precursor and product ions of this compound.

In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

This protocol is a general method for assessing the in vitro efficacy of a fungicide against a mycelial-growing fungus.

1. Media Preparation:

* Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA).

* Autoclave the medium and allow it to cool to approximately 45-50 °C.

2. Fungicide Incorporation:

* Prepare a stock solution of this compound in a suitable solvent.

* Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 1, 10, 100 ppm). Also, prepare a control plate with the solvent only.

* Pour the amended and control media into sterile Petri dishes and allow them to solidify.

3. Inoculation:

* From a young, actively growing culture of the target fungus, cut a mycelial plug of a standard diameter (e.g., 5 mm) using a sterile cork borer.

* Place the mycelial plug, mycelium-side down, in the center of each Petri dish.

4. Incubation:

* Incubate the plates at the optimal growth temperature for the fungus in the dark.

5. Data Collection and Analysis:

* Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plates has reached the edge of the plate.

* Calculate the percentage of growth inhibition for each concentration relative to the control.

Conclusion

This compound has a long history as a reliable and effective protective fungicide. Its multi-site mechanism of action continues to make it a valuable component in resistance management strategies for a variety of fungal diseases in numerous crops. A thorough understanding of its chemical properties, toxicological profile, and appropriate application is crucial for its safe and effective use in modern agriculture. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and applications of this important fungicide.

Methodological & Application

Application Note: Spectrophotometric Determination of Dithianon in Formulations

Introduction

Dithianon is a broad-spectrum fungicide widely used in agriculture to control various fungal diseases on fruits, vegetables, and ornamental plants. Accurate determination of the active ingredient in commercial formulations is crucial for ensuring product quality and efficacy. This application note describes a simple, rapid, and cost-effective spectrophotometric method for the quantitative determination of this compound in formulations. The method is based on the reaction of this compound with sodium diethyldithiocarbamate in acetonitrile to produce a stable, colored complex that can be measured colorimetrically.

Principle

This compound reacts with sodium diethyldithiocarbamate in an acetonitrile medium to form a bright red, soluble product. This colored complex exhibits a maximum absorbance at a wavelength of 520 nm.[1][2][3] The intensity of the color, and thus the absorbance, is directly proportional to the concentration of this compound in the sample, following Beer's law.

Data Presentation

The quantitative performance of this spectrophotometric method is summarized in the table below.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 520 nm | [1][2][3] |

| Linearity Range | Up to 12 µg/mL | [1][2] |

| Stability of Colored Complex | At least 1 hour | [1][2][3] |

| Recovery from Commercial Formulations | 96.8 - 98.9% | [1] |

| Relative Standard Deviation (RSD) for Formulations | 0.42 - 0.56% | [1] |

Experimental Protocols

1. Reagents and Materials

-

This compound Standard: Analytical grade.

-

Sodium Diethyldithiocarbamate Solution: Prepare a solution in acetonitrile.

-

Acetonitrile: HPLC or analytical grade.

-

Commercial this compound Formulation: A wettable powder or other formulation to be analyzed.

-

Spectrophotometer: A UV-Visible spectrophotometer capable of measuring absorbance at 520 nm.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Filter paper.

2. Preparation of Standard Solutions

-

Stock Standard Solution: Accurately weigh a known amount of pure this compound and dissolve it in a specific volume of acetonitrile to prepare a stock solution of a known concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetonitrile to obtain concentrations within the linear range (e.g., 0.5, 1, 2, 5, 8, 10, and 12 µg/mL).

3. Preparation of Sample Solution

-

Accurately weigh a quantity of the commercial this compound formulation equivalent to a known amount of the active ingredient.

-

Transfer the weighed sample to a volumetric flask.

-

Add a portion of acetonitrile and shake vigorously to dissolve the this compound.

-

Dilute to the mark with acetonitrile and mix well.

-

Filter the solution to remove any insoluble excipients.

-

Dilute an aliquot of the filtrate with acetonitrile to obtain a theoretical concentration of this compound within the calibration range.

4. Measurement Procedure

-

For each standard and sample solution, pipette a specific volume into a separate volumetric flask.

-

Add the sodium diethyldithiocarbamate reagent to each flask.

-

Dilute each solution to the final volume with acetonitrile and mix thoroughly.

-

Measure the absorbance of each solution at 520 nm against a reagent blank (prepared by mixing the reagent and acetonitrile without any this compound).

5. Calibration Curve

-

Plot a graph of absorbance versus the concentration of the this compound working standard solutions.

-

The resulting plot should be a straight line passing through the origin, confirming that the method follows Beer's law within the tested concentration range.

6. Calculation of this compound Content

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the percentage of this compound in the original commercial formulation using the following formula:

Where:

-

C = Concentration of this compound from the calibration curve (µg/mL)

-

V = Final volume of the diluted sample solution (mL)

-

D = Dilution factor

-

W = Weight of the formulation taken for analysis (mg)

-

Mandatory Visualization

Caption: Experimental workflow for the spectrophotometric determination of this compound.

References

Application of Dithianon for the Control of Venturia inaequalis (Apple Scab)

Introduction

Venturia inaequalis is the ascomycete fungus that causes apple scab, one of the most significant and economically damaging diseases of apple crops worldwide.[1] The disease affects leaves, blossoms, and fruit, leading to defoliation, reduced fruit quality, and significant yield losses.[1] Management of apple scab heavily relies on the application of fungicides. Dithianon, a quinone fungicide first commercialized in 1963, is a broad-spectrum, multi-site contact fungicide that remains a crucial tool for controlling V. inaequalis.[2][3] Its multi-site mode of action makes it a low-risk candidate for the development of fungicide resistance.[4][5]

These application notes provide a comprehensive overview of this compound's use against V. inaequalis, including its mode of action, application strategies, and efficacy. Detailed protocols for key laboratory and greenhouse experiments are also provided for research and development purposes.

Application Notes

Mode of Action

This compound's fungicidal activity is attributed to its multi-site action, primarily targeting thiol groups (-SH) present in various proteins and peptides within the fungal cell.[2][4] By reacting with these groups, particularly in glutathione, this compound disrupts numerous metabolic processes essential for fungal cell function and survival.[3] This non-specific, multi-site inhibition is critical for its efficacy and its low risk of resistance development, as multiple simultaneous genetic mutations would be required for the pathogen to overcome its effects.[4][5] The primary consequence of this disruption is the inhibition of spore germination.[4]

Caption: this compound's multi-site mode of action against fungal cells.

Application Strategy and Timing

This compound is primarily a protectant fungicide and its application timing is critical for effective disease control.

-

Preventive Application: The most effective strategy is to apply this compound before an infection period begins.[2] Applications are recommended 3 to 5 days before anticipated rainfall, which provides the necessary wetness period for V. inaequalis spore germination and infection.[3]

-

Post-Infection (Curative) Activity: this compound also possesses some "kick-back" or curative action.[6] It can be effective when applied shortly after the start of an infection, with studies showing high activity up to 12 hours after the beginning of an infection event.[3][7]

-

Stop-Spray Strategy: This involves applying the fungicide immediately at the start of a predicted infection period. Research has shown that stop-spray applications of this compound can provide efficacy equal to preventive schedules.[8]

-

Application Window: this compound is typically utilized over a long vegetative period, from the "mouse ears" (early leaf emergence) to the "fruit set" growth stages.[2]

Efficacy and Rainfastness

Field trials have consistently demonstrated the high efficacy of this compound in controlling apple scab. Programs incorporating this compound have shown the ability to keep disease severity on both leaves and fruit below 2%.[9] This is in stark contrast to untreated control plots where disease severity can exceed 75% on leaves and 95% on fruit.[9]

This compound exhibits excellent rainfastness, a crucial attribute for a protectant fungicide. Field experiments have shown that up to 40 mm of rain is required to significantly wash the product from the leaf surface, ensuring continued protection during extended wet periods.[7][9] Other studies confirm that rainfall between 30 mm and 60 mm does not adversely affect its performance.[10]

Resistance Management

V. inaequalis is considered a high-risk pathogen for developing resistance to single-site fungicides.[11][12] this compound's multi-site mode of action classifies it as a low-risk fungicide by the Fungicide Resistance Action Committee (FRAC).[4][5] However, reports from Italy have indicated some instances of reduced sensitivity or activity in orchards with high disease pressure and frequent this compound use.[2][3] This is not considered a true resistance phenomenon but rather a temporary shift in the pathogen population's tolerance.[2] To maintain its long-term efficacy, this compound should be used in rotation or as a tank-mix partner with fungicides from different chemical groups.[6]

Quantitative Data Summary

Table 1: Field Efficacy of this compound-Based Spray Programs Against Apple Scab

| Treatment Group | Assessment Target | Disease Incidence (%) | Disease Severity (%) | Reference(s) |

|---|---|---|---|---|

| This compound Program | Leaves | 0.8 - 2.8 | < 1.88 | [9] |

| Fruit | - | 0.77 - 1.88 | [9] | |

| Untreated Control | Leaves | 96.5 - 99.3 | 65.2 - 75.93 | [9] |

| | Fruit | - | 92.63 - 95.5 |[9] |

Table 2: In Vitro Antigerminative Concentrations Tested Against V. inaequalis

| Fungicide | Tested Concentrations (mg/L) | Method | Outcome Measured | Reference(s) |

|---|

| this compound | 0, 0.01, 0.1, 0.3, 1, 3, 10, 30 | Agar Amendment Assay | EC₅₀ and MIC values |[2] |

Experimental Protocols

Protocol 1: In Vitro Antigerminative Assay for this compound Sensitivity

This protocol is designed to determine the concentration of this compound that inhibits the germination of V. inaequalis conidia.

1. Materials:

-

This compound analytical standard (e.g., PESTANAL®, Sigma-Aldrich)

-

Sterile distilled water

-

Water agar (2%)

-

Petri plates (90 mm)

-

Scabbed apple leaves with fresh sporulating lesions (V. inaequalis inoculum)

-

Micropipettes and sterile tips

-

Hemocytometer or counting chamber

-

Microscope

2. Methodology:

-

Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and make serial dilutions in sterile water to achieve the desired final concentrations in the agar.

-

Amended Agar Plates: Add the appropriate volume of each this compound dilution to molten water agar (cooled to ~45°C) to achieve final concentrations (e.g., 0, 0.01, 0.1, 0.3, 1, 3, 10, 30 mg/L).[2] Pour the amended agar into Petri plates and allow them to solidify. Prepare 3-4 replicate plates per concentration.

-

Inoculum Preparation: Excise a small section of a scabbed leaf (~0.015 g).[2][3] Place it in a tube with sterile water and shake vigorously to dislodge conidia. Filter the suspension through cheesecloth to remove leaf debris.

-

Spore Concentration Adjustment: Using a hemocytometer, count the conidia and adjust the concentration of the suspension to 1-2 x 10⁵ conidia/mL with sterile water.[2]

-

Inoculation: Place 20 µL drops of the conidial suspension onto the surface of the this compound-amended agar plates.[2]

-

Incubation: Incubate the plates in the dark at 18-20°C for 24-48 hours.

-

Assessment: Using a microscope, examine at least 100 conidia per replicate drop. A conidium is considered germinated if the germ tube is at least half the length of the conidium.

-

Data Analysis: Calculate the percentage of germination inhibition for each concentration relative to the untreated control. Use probit analysis to determine the Effective Concentration that inhibits 50% of germination (EC₅₀). The Minimum Inhibitory Concentration (MIC) is the lowest concentration that completely inhibits germination.

Caption: Experimental workflow for the in vitro antigerminative assay.

Protocol 2: In Vivo Efficacy Trial on Potted Apple Trees

This protocol evaluates the protective efficacy of this compound against apple scab under controlled greenhouse or growth chamber conditions.

1. Materials:

-

Potted apple trees (scab-susceptible cultivar, e.g., 'McIntosh' or 'Gala') with young, actively growing leaves.

-

Commercial this compound formulation (e.g., Delan DF).

-

Laboratory spray apparatus capable of delivering a fine, uniform mist.

-

Source of V. inaequalis ascospores or conidia for inoculation.

-

Growth chamber or greenhouse with controlled temperature, humidity, and lighting.

-

Plastic bags or a misting system to maintain high humidity.

2. Methodology:

-

Plant Propagation and Selection: Grow potted apple trees until they have at least 3-4 young, susceptible leaves on new shoots. Select uniform plants for the experiment.

-

Fungicide Application (Protective): Prepare the desired concentration of this compound according to the product label or experimental design. Spray the adaxial (upper) surface of the target leaves until runoff.[13] Allow the fungicide deposit to dry completely (at least 2 hours). Include an untreated control group (water spray). Use 4-5 replicate trees per treatment.

-

Inoculation: Prepare an ascospore or conidial suspension of V. inaequalis at a known concentration (e.g., 5 x 10⁴ spores/mL). Uniformly spray the inoculum onto the treated leaves.

-

Infection Period: Immediately after inoculation, place the trees in a high-humidity environment (>95% RH) to facilitate infection. This can be achieved by covering the trees with plastic bags or using a mist chamber. Maintain the trees at an optimal temperature for infection (e.g., 18°C) for 24-48 hours.[13]

-

Incubation: After the infection period, remove the plastic bags and transfer the trees to a growth chamber or greenhouse with conditions conducive to disease development (e.g., 18°C, 75% RH, 16h photoperiod).[13]

-

Disease Assessment: After 14-21 days, or when clear scab symptoms (lesions) appear on the control plants, assess the disease. For each leaf, count the number of scab lesions and/or estimate the percentage of the leaf area covered by lesions (disease severity).

-

Data Analysis: Calculate the mean disease severity for each treatment. Determine the percentage of disease control for the this compound treatment relative to the untreated control using the formula: Control (%) = [(Severity_Control - Severity_Treated) / Severity_Control] * 100. Analyze the data using appropriate statistical methods (e.g., ANOVA).

Caption: Experimental workflow for the in vivo fungicide efficacy trial.

References

- 1. ijcmas.com [ijcmas.com]

- 2. Research on this compound to Evaluate Suspects of Reduced Sensitivity of Venturia inaequalis with Different Methodologies in Italian Apple Areas [scirp.org]

- 3. scirp.org [scirp.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. niab.com [niab.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pomologyinstitute.gr [pomologyinstitute.gr]

- 10. Apple scab control - Revista Cultivar [revistacultivar.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

Application Notes and Protocols for Dithianon Water Dispersible Granule (WG) Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and mode of action of Dithianon as a water dispersible granule (WG). The information is intended to guide researchers in the development and evaluation of this compound WG formulations for agricultural and potentially other applications.

Introduction to this compound and WG Formulations

This compound (5,10-dihydro-5,10-dioxonaphtho[2,3-b]-1,4-dithiin-2,3-dicarbonitrile) is a broad-spectrum, multi-site contact fungicide.[1][2] It is effective against a range of fungal diseases on various crops. The water dispersible granule (WG) formulation is a solid, dust-free dosage form that readily disperses in water to form a stable suspension for spray applications.[3] This formulation type offers advantages in terms of handling, safety, and storage stability compared to liquid or powder formulations. A typical commercial this compound WG formulation contains 70% w/w of the active ingredient.[1]

Physicochemical Properties of this compound and its WG Formulation

A summary of the key physicochemical properties of the active ingredient this compound and typical specifications for a 70% WG formulation are presented in Table 1.

Table 1: Physicochemical Properties of this compound and Typical 70% WG Formulation Specifications

| Property | This compound (Active Ingredient) | Typical this compound 70% WG Formulation Specification | Test Method Reference |

| Appearance | Brown, odorless solid[4] | Brown, free-flowing granules | Visual Inspection |

| Molecular Formula | C₁₄H₄N₂O₂S₂[4] | Not Applicable | - |

| Molecular Weight | 296.3 g/mol [4] | Not Applicable | - |

| Water Solubility | Poorly soluble[1] | Dispersible in water | CIPAC MT 174 |

| Wetting Time | Not Applicable | < 60 seconds | CIPAC MT 53.3 |

| Suspensibility | Not Applicable | ≥ 80% | CIPAC MT 184 |

| Persistent Foam | Not Applicable | ≤ 60 mL after 1 minute | CIPAC MT 47.2 |

| Particle Size Distribution | Not Applicable | Majority of granules between 150-850 microns[5][6] | Sieve Analysis |

| pH (1% dispersion) | Not Applicable | 3 - 5 | pH metry |

Experimental Protocols

Laboratory-Scale Preparation of a 70% this compound WG Formulation

This protocol describes a general method for preparing a 70% this compound WG formulation using the fluid bed granulation technique. The exact choice and ratio of excipients may require optimization based on the specific grade of this compound and desired final product characteristics.

Materials:

-

This compound, technical grade (purity >93%)

-

Wetting agent (e.g., Sodium dodecyl sulfate)

-

Dispersing agent (e.g., Sodium lignosulfonate)

-

Binder (e.g., Polyvinylpyrrolidone K30)

-

Filler/Carrier (e.g., Kaolin or precipitated silica)

-

Deionized water

Equipment:

-

Analytical balance

-

Mortar and pestle or air-jet mill

-

Beaker and magnetic stirrer

-

Fluid bed granulator with top-spray nozzle

-

Sieves for particle size analysis

-

Drying oven

Protocol:

-

Milling: Reduce the particle size of the technical this compound to a fine powder (typically < 10 µm) using an air-jet mill or similar micronization equipment. This is a critical step to ensure good suspensibility of the final product.

-

Dry Blending: In a suitable blender, thoroughly mix the micronized this compound (70% w/w), wetting agent (e.g., 2-5% w/w), dispersing agent (e.g., 5-10% w/w), and filler (q.s. to 100% w/w).

-

Binder Solution Preparation: Prepare an aqueous solution of the binder (e.g., 5-10% w/v polyvinylpyrrolidone in deionized water).

-

Granulation:

-

Transfer the dry powder blend into the product container of the fluid bed granulator.

-

Fluidize the powder bed with heated air.

-

Spray the binder solution onto the fluidized powder at a controlled rate.

-

Monitor the granulation process until granules of the desired size are formed.

-

-

Drying: Dry the granules in the fluid bed granulator or a drying oven at a controlled temperature (e.g., 50-60°C) until the moisture content is below 2%.

-

Sieving: Sieve the dried granules to obtain the desired particle size fraction (e.g., 150-850 µm).

Below is a diagram illustrating the experimental workflow for the preparation of this compound WG.

Quality Control Protocols for this compound WG

The following are standard protocols for evaluating the key physicochemical properties of the this compound WG formulation.

-

Prepare a suspension of the this compound WG in standard hard water at a concentration recommended for application.

-

Place the suspension in a 250 mL graduated cylinder and bring to a constant temperature (e.g., 30°C).

-

Invert the cylinder 30 times and allow it to stand undisturbed for 30 minutes.

-

Carefully siphon off the top 225 mL (9/10ths) of the suspension.

-

Determine the concentration of this compound in the remaining 25 mL (1/10th) by a suitable analytical method (e.g., HPLC or LC-MS/MS).

-

Calculate the suspensibility as a percentage.

-

Add 100 mL of standard hard water to a 250 mL beaker.

-

Weigh 1 g of the this compound WG formulation.

-

Drop the weighed sample from a height of 10 cm onto the surface of the water.

-

Start a stopwatch and measure the time taken for the granules to become completely wet.

-

Prepare a 250 mL suspension of the this compound WG at the highest recommended concentration for use.

-

Transfer the suspension to a 250 mL graduated cylinder.

-

Invert the cylinder 30 times.

-

Place the cylinder on a flat surface and start a stopwatch.

-

Record the volume of foam present after 1 minute.

Protocol for this compound Residue Analysis using QuEChERS and LC-MS/MS

This protocol is suitable for the quantitative analysis of this compound residues in various matrices.

Sample Preparation (QuEChERS):

-

Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile (containing 1% acetic acid).

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute and centrifuge.

-

Take an aliquot of the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic or acetic acid to maintain an acidic pH.

-

Detection: Mass spectrometer in negative electrospray ionization (ESI-) mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound.

The following diagram outlines the logical workflow for this compound residue analysis.

Mode of Action and Signaling Pathways

This compound exerts its fungicidal activity through a multi-site mode of action, primarily by reacting with thiol (-SH) groups of cysteine residues in various fungal proteins. This non-specific interaction disrupts multiple metabolic pathways essential for fungal survival.

The primary mechanism involves the inhibition of key enzymes in cellular respiration, particularly in glycolysis and the Krebs cycle. By binding to the thiol groups of these enzymes, this compound blocks their catalytic activity, leading to a depletion of ATP and essential metabolic intermediates.

Furthermore, the disruption of mitochondrial function and the interaction of this compound with other cellular components leads to the generation of reactive oxygen species (ROS). The accumulation of ROS induces oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA. This cascade of events ultimately leads to necrotic cell death in the fungus.

The diagram below illustrates the proposed signaling pathway of this compound's fungicidal action.

References

- 1. fao.org [fao.org]

- 2. Delan® WG | BASF Crop Solutions New Zealand [crop-solutions.basf.co.nz]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Study of the Damaging Effects of the Fungicide this compound on DNA Structure by Spectroscopic Techniques | Semantic Scholar [semanticscholar.org]

- 5. Necrotic cell death induced by this compound on Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying the Effect of Dithianon on Fungal Spore Germination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for investigating the inhibitory effects of the fungicide dithianon on the germination of fungal spores. The methodologies outlined below utilize Botrytis cinerea, a common and well-characterized plant pathogen, as a model organism. The protocols cover spore preparation, this compound solution formulation, multiple methods for quantifying spore germination, and guidance on data presentation and interpretation.

Introduction

This compound is a broad-spectrum, multi-site contact fungicide belonging to the quinonoid chemical class. Its primary mode of action involves the non-specific reaction with thiol (-SH) groups of proteins, leading to the inhibition of numerous fungal enzymes and metabolic processes.[1][2][3][4] This disruption of cellular function, particularly cellular respiration, effectively prevents fungal spore germination and subsequent mycelial growth.[1][3] Understanding the precise impact of this compound on spore germination is crucial for optimizing its use, managing fungicide resistance, and developing novel antifungal agents.

This document provides detailed protocols for in vitro evaluation of this compound's efficacy against fungal spore germination, offering three distinct methods for quantification to suit various laboratory capabilities and research questions.

Experimental Protocols

Fungal Spore Preparation (Botrytis cinerea)

This protocol details the cultivation of Botrytis cinerea and the harvesting of conidiospores for use in germination assays.

Materials:

-

Botrytis cinerea culture (e.g., strain B05.10)

-

Potato Dextrose Agar (PDA) plates

-

Sterile distilled water

-

Sterile 0.01% (v/v) Tween® 80 solution

-

Sterile glass spreader or loop

-

Sterile cheesecloth or Miracloth

-

Hemocytometer and microscope

-

Centrifuge and sterile centrifuge tubes

Procedure:

-

Cultivation: Inoculate Botrytis cinerea onto PDA plates and incubate at 20-22°C under a 12-hour light/12-hour dark cycle for 10-14 days to promote sporulation.[5][6]

-

Spore Harvesting: Flood the surface of the sporulating culture with 10 mL of sterile 0.01% Tween® 80 solution. Gently scrape the surface with a sterile glass spreader or loop to dislodge the conidia.[7]

-

Filtration: Filter the resulting spore suspension through four layers of sterile cheesecloth or a single layer of Miracloth into a sterile centrifuge tube to remove mycelial fragments.[5][7]

-

Washing: Centrifuge the spore suspension at 2,000 x g for 5 minutes. Discard the supernatant and resuspend the spore pellet in sterile distilled water. Repeat this washing step twice to remove any residual media components.

-

Quantification: After the final wash, resuspend the spores in a known volume of sterile distilled water. Use a hemocytometer to count the spore concentration under a light microscope.[1][8][9]

-

Concentration Adjustment: Adjust the spore suspension to a final concentration of 2 x 10^5 spores/mL with sterile distilled water for use in the germination assays.[5] Keep the spore suspension on ice until use.

Preparation of this compound Solutions

This protocol describes the preparation of a stock solution and serial dilutions of this compound for treating fungal spores.

Materials:

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

Sterile distilled water

-

Sterile microcentrifuge tubes

Procedure:

-

Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure the this compound is completely dissolved. Store the stock solution at -20°C in a light-protected container.

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution in sterile distilled water. A suggested range of final assay concentrations is 0.1, 1, 10, 50, and 100 µg/mL. It is important to maintain a final DMSO concentration of ≤0.5% in the assay to avoid solvent toxicity to the spores.[5]

-

Control: Prepare a vehicle control containing the same concentration of DMSO as the highest this compound concentration test.

Spore Germination Assay

This protocol outlines the incubation of fungal spores with this compound and the subsequent assessment of germination.

Materials:

-

Adjusted spore suspension (2 x 10^5 spores/mL)

-

This compound working solutions

-

Vehicle control (DMSO in sterile water)

-

Sterile 96-well microtiter plates or glass slides

-

Incubator

Procedure:

-

Assay Setup: In the wells of a 96-well plate, combine 50 µL of the spore suspension with 50 µL of the this compound working solution (or vehicle control). This will result in a final spore concentration of 1 x 10^5 spores/mL and the desired this compound concentrations.

-

Incubation: Incubate the plates at 20-22°C in the dark for 8-12 hours. The germination of Botrytis cinerea spores typically begins within 2-5 hours.[1]

-

Termination of Germination (for microscopy): After the incubation period, add 10 µL of lactophenol cotton blue stain or a fixative like 30% glutaraldehyde to each well to stop further germination and stain the spores for visualization.[5]

Quantification of Spore Germination

Three different methods for quantifying the effect of this compound on spore germination are presented below.

Method 1: Microscopic Quantification

This method involves direct observation and counting of germinated versus non-germinated spores.

Procedure:

-

Slide Preparation: Place a 10 µL aliquot from each well of the incubated 96-well plate onto a clean microscope slide and cover with a coverslip.

-

Microscopic Examination: Using a light microscope at 400x magnification, randomly select a field of view.[7]

-

Counting: Count a total of at least 100 spores per replicate, categorizing each spore as either germinated or non-germinated. A spore is considered germinated if the length of the germ tube is equal to or greater than the diameter of the spore.[4]

-

Calculation: Calculate the percentage of germination for each treatment and control using the following formula:

-

Germination (%) = (Number of Germinated Spores / Total Number of Spores Counted) x 100

-

-

Inhibition Calculation: Calculate the percentage of germination inhibition for each this compound concentration relative to the vehicle control:

-

Inhibition (%) = [(Germination % in Control - Germination % in Treatment) / Germination % in Control] x 100

-

Method 2: Spore Adhesion Assay

This method provides a higher-throughput alternative to direct microscopic counting by quantifying the adhesion of germinated spores to a polystyrene surface.[9]

Procedure:

-

Assay Incubation: Perform the spore germination assay in a 96-well polystyrene microtiter plate as described in section 2.3.

-

Fixation: After incubation, add 100 µL of 10% trichloroacetic acid to each well and incubate at 4°C for 1 hour to fix the adhered spores.[9]

-

Washing: Carefully remove the liquid from the wells and wash five times with sterile distilled water to remove non-adherent spores. Allow the plate to air dry.[9]

-

Staining: Add 100 µL of 0.4% sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

-

Final Wash: Remove the SRB solution and wash the wells four times with 1% acetic acid to remove unbound stain.

-

Quantification: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound stain. Measure the absorbance at 564 nm using a microplate reader.

-

Analysis: The absorbance is proportional to the number of adhered (germinated) spores. Calculate the percentage of inhibition as described for the microscopy method.

Method 3: Viability Staining

This method uses fluorescent dyes to differentiate between viable and non-viable spores.

Procedure:

-

Staining: After the incubation period with this compound, add a commercially available viability stain (e.g., a mixture of SYTO 9 and propidium iodide) to each well according to the manufacturer's instructions. These stains differentially label live (green fluorescence) and dead (red fluorescence) cells.[2]

-

Microscopy: Observe the spores using a fluorescence microscope with appropriate filters.

-

Quantification: Capture images and count the number of green-fluorescing (viable) and red-fluorescing (non-viable) spores.

-

Calculation: Calculate the percentage of viable spores for each treatment and control.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between different concentrations of this compound.

Table 1: Effect of this compound on Botrytis cinerea Spore Germination (Microscopic Quantification)

| This compound (µg/mL) | Mean Germination (%) ± SD | Inhibition (%) |

| 0 (Control) | 95.2 ± 3.1 | 0.0 |

| 0.1 | 88.5 ± 4.5 | 7.0 |

| 1 | 65.7 ± 5.2 | 31.0 |

| 10 | 15.3 ± 2.8 | 83.9 |

| 50 | 2.1 ± 1.5 | 97.8 |

| 100 | 0.5 ± 0.8 | 99.5 |

Table 2: Effect of this compound on Botrytis cinerea Spore Adhesion (Absorbance at 564 nm)

| This compound (µg/mL) | Mean Absorbance ± SD | Inhibition (%) |

| 0 (Control) | 1.25 ± 0.08 | 0.0 |

| 0.1 | 1.15 ± 0.10 | 8.0 |

| 1 | 0.82 ± 0.06 | 34.4 |

| 10 | 0.21 ± 0.03 | 83.2 |

| 50 | 0.08 ± 0.02 | 93.6 |

| 100 | 0.06 ± 0.01 | 95.2 |

Visualizations